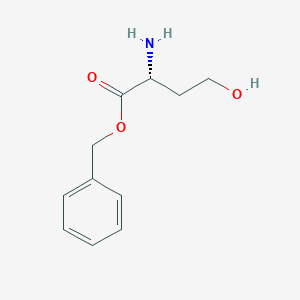

Benzyl D-homoserinate

Description

Benzyl D-homoserinate is the benzyl ester derivative of D-homoserine, a non-proteinogenic amino acid with the molecular formula C₄H₉NO₃ . D-homoserine itself is characterized by an additional methylene group (-CH₂-) compared to L-serine, altering its stereochemical and biochemical properties. The ester is synthesized via standard esterification protocols, typically involving benzyl alcohol and D-homoserine under acidic or enzymatic catalysis.

Key properties of D-homoserine (CAS 6027-21-0) include its role as a metabolic intermediate in microbial pathways and its use in studying enzyme specificity . This compound retains the chiral center of D-homoserine, which may influence its biological activity and interactions with enzymes or receptors.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

benzyl (2R)-2-amino-4-hydroxybutanoate |

InChI |

InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-/m1/s1 |

InChI Key |

PIICDTONQLAGTM-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCO)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl D-homoserinate can be synthesized through several methods. One common approach involves the esterification of D-homoserine with benzyl alcohol in the presence of a suitable catalyst. For instance, a mixture of Boc (D)-homoserine, benzyl bromide, and potassium carbonate in dimethylformamide (DMF) can be stirred overnight to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl D-homoserinate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in DMF.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl D-homoserinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl D-homoserinate involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the homoserine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Solubility : this compound shares low aqueous solubility with other benzyl esters, a trait attributed to the hydrophobic benzyl group .

- Stability : Its moderate hydrolysis rate under physiological conditions (pH 7.4) contrasts with the acid-labile nature of Benzyl L-serinate, suggesting differences in ester bond reactivity .

Metabolic and Toxicological Profiles

Benzyl esters are typically metabolized via esterase-mediated hydrolysis to release benzyl alcohol and the parent acid. For example:

- Benzyl alcohol (CAS 100-51-6) is metabolized to benzoic acid, conjugated with glycine, and excreted as hippuric acid . Chronic exposure to benzyl alcohol is associated with neurotoxicity and respiratory irritation in rodents .

- This compound is expected to follow a similar metabolic pathway, releasing D-homoserine and benzyl alcohol. However, the toxicity profile may differ due to the unique stereochemistry of D-homoserine, which could affect its interaction with mammalian enzymes .

In contrast, Benzyl benzoate (widely used as a preservative) exhibits low acute toxicity but may cause allergic reactions in sensitive individuals .

Research Findings and Gaps

- Synthetic Utility : this compound’s synthesis and purification methods are less documented compared to Benzyl L-serinate, highlighting a need for optimized protocols .

- Biological Activity: Limited data exist on the pharmacokinetics and receptor interactions of D-homoserine derivatives, warranting further study.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Benzyl D-homoserinate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves protection of the homoserine hydroxyl group using benzyl groups, followed by activation (e.g., imidate formation) and coupling reactions. For example, Boc-protected D-homoserine derivatives can undergo benzylation under anhydrous conditions with catalysts like DMAP . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) resolves benzyl protons (δ 7.3–7.4 ppm) and homoserine backbone signals (e.g., α-proton at δ 4.1–4.3 ppm). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+Na]⁺ peak).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under varying catalytic conditions?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Compare trifluoroacetic acid (TFA), HATU, or enzymatic catalysts for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) vs. non-polar solvents (toluene) may influence stereoselectivity .

- Kinetic Modeling : Use time-course experiments to monitor conversion rates (e.g., via HPLC) and fit data to first-order kinetic models .

Example data table:

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| HATU | DMF | 78 | 97 | |

| TFA | DCM | 65 | 92 |

Q. How should contradictory data on the solubility of this compound in aqueous systems be resolved?

- Methodological Answer : Discrepancies may arise from differences in pH, temperature, or salt concentrations. A stepwise approach includes:

- Controlled Replication : Repeat solubility tests under standardized conditions (e.g., PBS buffer pH 7.4, 25°C).

- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation or micelle formation, which may obscure solubility measurements .

- Computational Modeling : Predict logP values via software (e.g., ChemAxon) to correlate with experimental solubility trends .

Q. What strategies are effective for analyzing enantiomeric purity of this compound in complex mixtures?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve D/L enantiomers .

- Circular Dichroism (CD) : Compare CD spectra with authentic D-homoserinate standards to confirm configuration.

- Derivatization : Convert the compound to a diastereomeric pair via reaction with a chiral auxiliary (e.g., Mosher’s acid) for NMR analysis .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures for this compound synthesis to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Methods : Specify molar ratios, reaction times, and purification steps. For example, "Benzylation was performed with 1.2 eq benzyl bromide, 1.5 eq K₂CO₃, in DMF at 60°C for 12 h" .

- Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files .

Q. What are best practices for troubleshooting failed coupling reactions involving this compound?

- Methodological Answer :

- Diagnostic Tests :

Activation Check : Confirm imidate or mixed anhydride formation via FT-IR (e.g., C=O stretch at 1740 cm⁻¹) .

Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., dipeptide vs. mono-ester).

- Alternative Approaches : Switch to microwave-assisted synthesis for higher efficiency or employ enzyme-mediated coupling to avoid racemization .

Safety and Toxicity

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors.

- Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., bicarbonate treatment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.